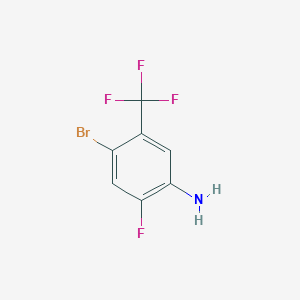

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Description

The exact mass of the compound 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDMCXPDGRLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426946 | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-70-0 | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104460-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104460-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Multifunctional Building Block in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to achieving therapeutic success. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a key exemplar of such a scaffold, engineered with a specific constellation of functional groups that offer chemists a versatile platform for molecular elaboration. Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on an aniline core, is not a random assortment of functionalities. Each group serves a distinct and synergistic purpose, making this compound a highly sought-after intermediate in the synthesis of complex, biologically active molecules.

The trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceutical design, known for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The fluorine atom further modulates the electronic properties of the aromatic ring, influencing pKa and conformational preference.[2][3] Critically, the bromine atom provides a reactive handle, a predictable site for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth analysis of the chemical properties, reactivity, synthesis, and applications of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application in synthesis, dictating everything from solvent choice to analytical monitoring.

Physical Properties Summary

The properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline are summarized in the table below. It typically presents as a pale brown or purple crystalline solid at room temperature, a characteristic that requires consideration for storage and handling.[5]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₄N | [6] |

| Molecular Weight | 256.99 g/mol | [6] |

| CAS Number | 104460-70-0 | |

| Appearance | Pale brown or purple crystals/powder/fused solid | [5] |

| Melting Point | 31.0 - 41.0 °C | [5] |

| Boiling Point | 209.1 °C at 760 mmHg (Predicted) | |

| Purity (Typical) | ≥96.0% (GC) | [5][7] |

Structural and Spectroscopic Analysis

While comprehensive, experimentally verified spectra for this specific molecule are not widely published, we can deduce its expected spectroscopic signature based on its structure and data from close analogs. This analytical foresight is crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region. The proton at C6 (ortho to the amine) and the proton at C3 (ortho to the bromine and fluorine) will appear as doublets. The C6-H signal will be split by the C3-H (a small meta coupling) and potentially by the fluorine at C2 (a small through-space or multi-bond coupling). The C3-H signal will be split into a doublet by the fluorine at C2 (a larger ortho coupling) and further split by the C6-H (a small meta coupling). The amine (-NH₂) protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine and bromine atoms will also exhibit characteristic shifts and potential splitting.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule and is expected to show two distinct signals. The single fluorine atom on the ring will appear as a multiplet due to coupling with the nearby aromatic protons. The trifluoromethyl group will appear as a singlet, significantly downfield.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Predicted adducts, such as [M+H]⁺, are calculated around m/z 257.95.

Reactivity Profile and Synthetic Utility

The synthetic value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is rooted in the predictable reactivity of its functional groups. The interplay between the electron-donating amine and the electron-withdrawing halogen and trifluoromethyl groups defines its behavior in key synthetic transformations.

The bromine atom at the C4 position is the primary site for synthetic modification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions , which are the cornerstone of modern C-C and C-N bond formation.

-

Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, enabling the coupling with a wide range of boronic acids or esters to form new C-C bonds. This is a preferred method for attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, transforming the aniline into a diarylamine or an N-alkylaniline by coupling with another amine. The reactivity of the C-Br bond is generally higher than a corresponding C-Cl bond, often allowing for milder reaction conditions.

-

Heck and Sonogashira Couplings: The bromine atom also facilitates the formation of C-C bonds with alkenes (Heck) and terminal alkynes (Sonogashira), further expanding its synthetic versatility.

The amine group (-NH₂) can be used as a handle for various transformations, such as acylation, sulfonylation, or diazotization, allowing for further functionalization of the molecule.

Recommended Synthesis Protocol

A reliable synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline can be achieved via electrophilic bromination of the corresponding aniline precursor. The following protocol is based on established methods for the selective bromination of activated aromatic rings.[8][9] The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity for the desired para-bromination product.

Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline Brominating Agent: N-Bromosuccinimide (NBS)

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and minimize the formation of side products.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 equivalents) in the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates the reaction is complete. This typically takes 1-3 hours at 0 °C.

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

-

Extraction and Work-up: Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry, comparing the results to the expected values.

Applications in Drug Discovery and Development

The true value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline lies in its application as a critical intermediate for high-value therapeutics, particularly in oncology. Its structural motifs are frequently found in kinase inhibitors and other targeted therapies.

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core. The bromine atom on this compound serves as a crucial attachment point for hinge-binding fragments or other pharmacophoric elements through reactions like the Suzuki coupling. For instance, related bromo-trifluoromethylaniline derivatives are used in the synthesis of intermediates for novel anticancer drugs.[4]

-

Modulation of Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere of a methyl group but is significantly more electronegative and lipophilic. Its inclusion can block metabolic oxidation at that position, thereby increasing the drug's half-life.[1][10] The fluorine atom can also enhance binding affinity and membrane permeability. This strategic fluorination is a proven method for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Safety, Handling, and Storage

As with all halogenated and trifluoromethylated aromatic compounds, proper safety protocols are mandatory when handling 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Based on data for structurally similar compounds, it should be treated as harmful and an irritant.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Use non-sparking tools and prevent the formation of dust.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves incineration at a licensed waste disposal facility.

References

- Google Patents.

-

PubChem. 4-Bromo-2-(trifluoromethyl)aniline. [Link]

- Google Patents.

-

RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

National Institutes of Health. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- Google Patents.

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

-

PubChemLite. 4-bromo-2-fluoro-5-(trifluoromethyl)aniline. [Link]6)

Sources

- 1. rsc.org [rsc.org]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 5. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. PubChemLite - 4-bromo-2-fluoro-5-(trifluoromethyl)aniline (C7H4BrF4N) [pubchemlite.lcsb.uni.lu]

- 7. H31727.09 [thermofisher.com]

- 8. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 104460-70-0)

[1][2]

Executive Summary & Identity

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a highly specialized halogenated aniline intermediate used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Its structure combines three distinct halogen functionalities—a nucleophilic amino group, an electrophilic bromine atom, and two metabolic modulators (fluorine and trifluoromethyl)—making it a "privileged scaffold" for late-stage diversification in medicinal chemistry.

This guide details the physicochemical profile, synthetic pathways, and reaction utility of this compound, specifically designed for researchers in drug discovery and process chemistry.

Chemical Identity

| Parameter | Detail |

| CAS Number | 104460-70-0 |

| IUPAC Name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline |

| Molecular Formula | C₇H₄BrF₄N |

| Molecular Weight | 258.01 g/mol |

| SMILES | Nc1cc(C(F)(F)F)c(Br)cc1F |

| InChI Key | PHXGKHTWEOPCEW-UHFFFAOYSA-N |

| Appearance | Pale brown to purple crystalline solid |

Physicochemical Profile

Understanding the physical properties is critical for handling and purification. The presence of the trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated analogs.

| Property | Value | Note |

| Melting Point | 31.0 – 41.0 °C | Low-melting solid; requires cold storage to prevent fusing. |

| Boiling Point | ~209 °C (at 760 mmHg) | Predicted value; vacuum distillation recommended. |

| Density | 1.8 ± 0.1 g/cm³ | High density due to heavy halogenation. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weakly basic due to electron-withdrawing F and CF₃ groups. |

| Solubility | DCM, EtOAc, MeOH | Poorly soluble in water. |

Synthesis & Manufacturing

The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline typically proceeds via the regioselective electrophilic aromatic substitution (bromination) of 2-Fluoro-5-(trifluoromethyl)aniline .

Retrosynthetic Analysis

The amino group (-NH₂) is a strong ortho/para director, while the fluoro (-F) and trifluoromethyl (-CF₃) groups exert weaker directing effects.

-

Position 1: -NH₂

-

Position 2: -F (blocked)

-

Position 6 (Ortho): Sterically accessible but less favored than para.

-

Position 4 (Para): The most nucleophilic site, activated by the amine and sterically accommodated.

Thus, direct bromination of the parent aniline yields the 4-bromo isomer with high regioselectivity.

Experimental Protocol (Standardized)

Note: This protocol is a synthesized standard based on analogous halogenated aniline preparations.

Reagents:

-

Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline (CAS 53931-25-2)

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent: Acetonitrile (MeCN) or DMF

Workflow:

-

Dissolution: Dissolve 1.0 eq of 2-Fluoro-5-(trifluoromethyl)aniline in MeCN (0.5 M concentration).

-

Addition: Cool the solution to 0–5 °C. Add 1.05 eq of NBS portion-wise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC for the consumption of starting material.

-

Quench: Dilute with water and extract with Ethyl Acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be recrystallized from Hexanes/EtOAc or purified via silica gel chromatography (eluent: 10% EtOAc in Hexanes).

Synthesis Pathway Visualization

Figure 1: Regioselective bromination pathway driven by the ortho/para directing power of the amino group.

Reactivity & Applications in Drug Design

This compound is a versatile building block because it possesses two distinct "handles" for chemical modification: the Amino group (nucleophile) and the Aryl Bromide (electrophile).

The "Fluorine Effect" in Medicinal Chemistry

The 2-fluoro and 5-trifluoromethyl substituents are not merely structural; they are functional:

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the 2- and 5-positions.

-

Lipophilicity: The -CF₃ group enhances membrane permeability (logP increase).

-

Conformation: The 2-fluoro group can induce specific conformational locks via intramolecular hydrogen bonding or dipole interactions, often critical for binding affinity in kinase inhibitors.

Key Reaction Classes

-

Suzuki-Miyaura Coupling: The aryl bromide undergoes Pd-catalyzed cross-coupling with boronic acids to form biaryl systems. This is the primary route for synthesizing kinase inhibitors where this aniline forms the "hinge-binding" region.

-

Buchwald-Hartwig Amination: Reaction with secondary amines or amides to form C-N bonds.

-

Sandmeyer/Diazotization: The amino group can be converted to a diazonium salt, allowing for substitution with -CN, -OH, or -I, or cyclization to form indazoles.

Functionalization Workflow

Figure 2: Divergent synthesis map showing the transformation of the core scaffold into high-value medicinal motifs.

Safety & Handling (MSDS Highlights)

As a halogenated aniline, this compound poses specific health risks. It should be handled in a fume hood with full PPE.

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as anilines can oxidize over time, darkening in color.

References

-

Thermo Fisher Scientific. "4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% Product Specification." Thermo Scientific Chemicals. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24857922 (Related Isomer Reference)." PubChem. Link

-

GuideChem. "CAS 104460-70-0 Supplier and Property Data." Link

-

ChemSRC. "4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Physicochemical Properties." Link

-

Google Patents. "Benzothiazole and benzooxazole derivatives and methods of use (US Patent referencing CAS 104460-70-0)." Google Patents. Link

Spectroscopic Profile of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its structural elucidation through modern spectroscopic techniques. We will explore predicted Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, drawing on established principles and comparative analysis with structurally related compounds. This guide is designed to be a self-validating resource, grounding its interpretations in authoritative spectroscopic principles.

Introduction: The Structural Significance of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aromatic amine of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline core, imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. The bromine atom provides a handle for further functionalization through cross-coupling reactions, the fluorine atom can modulate pKa and metabolic stability, and the trifluoromethyl group often enhances lipophilicity and binding affinity. Accurate structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the final product's identity.

This guide will provide a detailed roadmap for the spectroscopic identification and characterization of this important building block.

Molecular Structure and Spectroscopic Overview

The structure of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline dictates its spectroscopic fingerprint. The relative positions of the substituents on the aniline ring create a unique electronic environment for each atom, which is directly probed by various spectroscopic methods.

Figure 2: Relationship between Molecular Structure and NMR Techniques.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The characteristic functional group absorptions are key to identifying the presence of the amine and the aromatic ring, as well as the carbon-halogen bonds.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3400-3500 | Medium | N-H symmetric stretch |

| 3300-3400 | Medium | N-H asymmetric stretch |

| 1600-1650 | Medium-Strong | N-H scissoring |

| 1500-1600 | Strong | C=C aromatic stretch |

| 1200-1350 | Strong | C-F stretch (Ar-F) |

| 1100-1200 | Very Strong | C-F stretch (-CF₃) |

| 1000-1100 | Medium | C-Br stretch |

-

Interpretation:

-

The presence of two distinct N-H stretching bands is characteristic of a primary amine. [1] * The strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds of both the aromatic fluorine and the trifluoromethyl group. [2] * Aromatic C=C stretching bands confirm the presence of the benzene ring. [3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, the isotopic pattern of bromine is a key diagnostic feature.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 257/259 | ~100 / ~98 | [M]⁺ |

| 178 | Variable | [M - Br]⁺ |

| 129 | Variable | [M - Br - CF₃]⁺ |

-

Interpretation:

-

The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). [4] * Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms and the trifluoromethyl group. [5]

-

Figure 3: A typical workflow for the spectroscopic analysis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-containing reference standard may be used if necessary.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is suitable.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and unambiguous method for the structural confirmation of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confidently identify this key synthetic intermediate. While predicted data is a valuable tool, it is always recommended to confirm structures with experimentally acquired data whenever possible.

References

-

PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Taylor & Francis Online. (2007). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

-

YouTube. (2021). ChemDraw tutorial 4 - Prediction of NMR. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilic Bromination of 2-Fluoro-5-(trifluoromethyl)aniline

Introduction

For researchers, scientists, and professionals engaged in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Aryl halides, particularly bromoanilines, serve as versatile intermediates in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Their utility in carbon-carbon and carbon-heteroatom bond-forming reactions makes the regioselective introduction of a bromine atom a critical synthetic step.[2] This guide provides a comprehensive technical overview of the electrophilic bromination of 2-fluoro-5-(trifluoromethyl)aniline, a substrate of increasing interest due to the unique electronic properties imparted by its substituents.

The strategic placement of fluorine and trifluoromethyl groups on the aniline ring significantly modulates its reactivity and provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This document will delve into the mechanistic underpinnings of this transformation, offer a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Rationale and Regiochemical Considerations

The electrophilic aromatic substitution (EAS) of 2-fluoro-5-(trifluoromethyl)aniline is governed by the cumulative electronic effects of the amino (-NH₂), fluoro (-F), and trifluoromethyl (-CF₃) groups. Understanding their individual and collective influence is paramount to predicting the reaction's regioselectivity.

The Directing Effects of Substituents

In electrophilic aromatic substitution, the substituents on the benzene ring dictate the position of the incoming electrophile.[3] These groups can be broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing.[4]

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[5] Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the electron density at the ortho and para positions.[6] This makes the ring much more nucleophilic and reactive towards electrophiles.[7]

-

Fluoro Group (-F): As a halogen, fluorine exhibits a dual electronic effect. It is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance (+M effect).[4] However, owing to its high electronegativity, it strongly withdraws electron density through induction (-I effect), making it a deactivating group overall.[8]

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group and a meta-director.[9][10] The strong inductive effect of the three fluorine atoms withdraws significant electron density from the aromatic ring, making it less reactive in EAS reactions.[10]

Predicting the Regioselectivity for 2-Fluoro-5-(trifluoromethyl)aniline

The interplay of these directing effects determines the position of bromination on the 2-fluoro-5-(trifluoromethyl)aniline ring. The powerful ortho, para-directing influence of the amino group is the dominant factor. The fluorine atom, also an ortho, para-director, reinforces this effect. Conversely, the meta-directing trifluoromethyl group directs away from the positions activated by the amino and fluoro groups.

Considering the positions relative to the activating amino group:

-

Position 4 (para to -NH₂): This position is activated by the -NH₂ group and the -F group, and is not sterically hindered.

-

Position 6 (ortho to -NH₂): This position is also activated by the -NH₂ group, but is sterically hindered by the adjacent fluorine atom.

Therefore, the incoming electrophile (Br⁺) will preferentially substitute at the position of highest electron density and lowest steric hindrance, which is the C4 position, para to the strongly activating amino group.

Reaction Mechanism Workflow

Caption: Electrophilic bromination mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the regioselective bromination of 2-fluoro-5-(trifluoromethyl)aniline using N-bromosuccinimide (NBS). NBS is a mild and efficient brominating agent for activated aromatic rings, often leading to high yields and selectivity.[11] The choice of solvent can significantly influence the regioselectivity of the reaction.[2] Acetonitrile is a suitable solvent for this transformation.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| 2-Fluoro-5-(trifluoromethyl)aniline | 393-39-5 | C₇H₅F₄N | 179.12 | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Fisher Scientific[12] |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | C₂H₃N | 41.05 | VWR Chemicals |

| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 | LabChem |

| Saturated Sodium Thiosulfate Solution | 7772-98-7 (solid) | Na₂S₂O₃ | 158.11 | J.T. Baker |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | EMD Millipore |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Honeywell |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Avantor |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (approximately 10 mL per 1 g of aniline) to the flask and stir at room temperature until the aniline is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Workup:

-

Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-2-fluoro-5-(trifluoromethyl)aniline.

Experimental Workflow Diagram

Caption: Experimental workflow for bromination.

Product Characterization

The successful synthesis of 4-bromo-2-fluoro-5-(trifluoromethyl)aniline can be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons. The substitution pattern will lead to a distinct splitting pattern. For example, a patent for a similar compound, 4-bromo-2-fluoro-5-trifluoromethylaniline, describes the following signals: ¹H NMR (CDCl₃, δ, ppm): 7.56 (d, J=2Hz, 1H); 7.39 (d, d, J=2Hz, J=8.8Hz, 1H), 6.64 (d, J=8.8Hz, 1H).[13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show the expected number of signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine (around 3300-3500 cm⁻¹) and C-Br, C-F, and C-N bonds.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[12] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust.[14] NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[14] It can react violently with combustible materials.[15]

-

2-Fluoro-5-(trifluoromethyl)aniline: This compound is considered toxic upon inhalation, ingestion, or skin contact.[16] Handle with appropriate PPE in a fume hood.

-

Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable liquids. Keep away from ignition sources.

All waste materials should be disposed of in accordance with local, state, and federal regulations.[17]

Conclusion

The electrophilic bromination of 2-fluoro-5-(trifluoromethyl)aniline is a highly regioselective transformation that yields the 4-bromo isomer as the major product. This selectivity is driven by the powerful activating and ortho, para-directing nature of the amino group, which overrides the deactivating effects of the fluorine and trifluoromethyl substituents. The use of a mild brominating agent like N-bromosuccinimide in an appropriate solvent provides a reliable and high-yielding protocol. This guide has provided the theoretical framework, a detailed experimental procedure, and the necessary safety precautions to empower researchers to successfully perform this valuable synthetic transformation.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- Mancini, R. A., Guastavino, J. F., & Rossi, R. A. (2010). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Letters in Organic Chemistry, 7(2), 148-152.

-

Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Directing Groups in S E Ar. Retrieved from [Link]

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]

- Das, B., Venkateswarlu, K., Majhi, A., & Rao, K. N. (2006). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Tetrahedron Letters, 47(45), 7931-7934.

-

s d fine-chem limited. (n.d.). Chemwatch GHS SDS in English (European) 17413. Retrieved from [Link]

-

Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Park, M. Y., Yang, S. G., Jadhav, V., & Kim, Y. H. (2021). A Highly Practical Procedure for Regioselective Bromination of Anilines. Synlett, 32(07), 711-714.

-

ACS Publications. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Total Organic Chemistry. (2021, April 3). EAS Activating and Deactivating Groups | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep®. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-5-fluoro-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

BYJU'S. (2024, August 3). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of Aniline (video). Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.dk [fishersci.dk]

- 13. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. Page loading... [wap.guidechem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Chemoselective N-Arylation of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

This Application Note is structured to address the specific challenges of N-arylating 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline , a highly electron-deficient and sterically encumbered substrate.

Executive Summary & Strategic Analysis

The substrate 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 875664-54-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for androgen receptor antagonists like Apalutamide and Enzalutamide [1, 2].

However, N-arylation of this specific aniline presents a dual synthetic challenge :

-

Electronic Deactivation: The ortho-fluoro and meta-trifluoromethyl groups are strong electron-withdrawing groups (EWGs). This dramatically lowers the nucleophilicity of the amine nitrogen, making standard nucleophilic attacks sluggish.

-

Chemoselectivity Risks (Bifunctionality): The molecule contains a reactive aryl bromide (-Br).[1][2] In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), there is a high risk of oligomerization (head-to-tail coupling) where the substrate acts as both nucleophile and electrophile.

Scope of Protocol: This guide details two pathways:

-

Protocol A (Palladium-Catalyzed): For coupling with external Aryl Iodides/Triflates (High Precision).

-

Protocol B (Copper-Mediated): For Ullmann-type condensation (Cost-Effective/Scalable).

Mechanistic Pathway & Chemoselectivity Logic

To achieve high yields, we must manipulate the catalytic cycle to favor the external electrophile over the substrate's own bromine atom.

The Chemoselectivity Hierarchy

To prevent self-polymerization, the external coupling partner (Ar-X) must undergo Oxidative Addition (OA) significantly faster than the C-Br bond of the substrate.

-

Preferred Partners: Aryl Iodides (Ar-I) or Aryl Triflates (Ar-OTf).

-

Catalyst Choice: A bulky, electron-rich phosphine ligand (e.g., BrettPhos or tBuXPhos ) facilitates the reductive elimination of the electron-poor aniline.

Reaction Workflow Diagram

The following diagram illustrates the decision logic and mechanistic flow for this specific transformation.

Figure 1: Strategic workflow for preventing side reactions during N-arylation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: High-value pharmaceutical intermediates requiring mild conditions.[3] Mechanism: Pd(0)/L catalyzed cycle. The ligand BrettPhos is strictly required here; standard ligands like BINAP or dppf often fail due to the poor nucleophilicity of the fluorinated aniline [3, 4].

Materials

-

Substrate: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.1 equiv) — Crucial: Use Iodide to outcompete the substrate's Bromine.

-

Catalyst: Pd₂(dba)₃ (2 mol%) or precatalyst BrettPhos Pd G3 (2-4 mol%).

-

Ligand: BrettPhos (4-8 mol%) — Only if using Pd₂(dba)₃.

-

Base: Cs₂CO₃ (2.5 equiv) — Weak base preferred to prevent dehalogenation.

-

Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol.

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vessel with:

-

Substrate (1.0 mmol, 258 mg)

-

Aryl Iodide (1.1 mmol)

-

Cs₂CO₃ (2.5 mmol, 815 mg)

-

BrettPhos (0.04 mmol, 21 mg) and Pd₂(dba)₃ (0.02 mmol, 18 mg).

-

Note: If using BrettPhos Pd G3 precatalyst, skip the separate Pd/Ligand addition.

-

-

Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).[4]

-

Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Monitoring: Check via LC-MS.[5] Look for the disappearance of the Aryl Iodide (limiting reagent in kinetic terms) and the aniline.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed Coupling (Modified Ullmann)

Best for: Large-scale synthesis or when Pd-catalysis is cost-prohibitive. Mechanism: Cu(I) oxidative addition/reductive elimination. This method requires higher temperatures but is often more robust for sterically hindered anilines [5].

Materials

-

Substrate: 1.0 equiv.

-

Coupling Partner: Aryl Iodide (1.2 equiv).

-

Catalyst: CuI (10 mol%).

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or Phenanthroline.

-

Base: K₃PO₄ (2.0 equiv).

-

Solvent: Toluene or DMF.

Step-by-Step Procedure

-

Charge: Add Substrate, Aryl Iodide, CuI, and K₃PO₄ to a screw-cap vial.

-

Inert: Evacuate/backfill with Argon.

-

Liquids: Add Toluene (0.5 M) and the diamine ligand.

-

Heat: Stir vigorously at 110°C for 24 hours. Note: The blue/green color change indicates active Cu species.

-

Workup: Dilute with EtOAc, wash with 5% NH₄OH (to sequester Copper), then water/brine.

Data Presentation & Troubleshooting

Ligand Performance Comparison (Representative Data)

The following table summarizes expected conversions based on the electronic profile of the substrate [3, 6].

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | < 20 | Ligand too sterically crowded; poor conversion. |

| 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 45-60 | Moderate success; Xantphos bite angle helps. |

| 3 | Pd G3 / BrettPhos | Cs₂CO₃ | Dioxane | 90 | 85-95 | Optimal. Ligand designed for e- poor anilines. |

| 4 | CuI / L-Proline | K₂CO₃ | DMSO | 110 | 40 | Sluggish due to steric bulk of ortho-F. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Homocoupling of Substrate | Substrate-Br reacted instead of Partner-I. | Switch coupling partner to Aryl-Iodide. Lower temp to 80°C. |

| No Reaction | Aniline nucleophilicity too low. | Switch to BrettPhos or RuPhos. Increase concentration to 0.5 M. |

| Dehalogenation (Loss of Br) | Hydride source present or overheating. | Ensure solvent is anhydrous.[4][6] Switch base from alkoxide (NaOtBu) to Carbonate (Cs₂CO₃). |

Contextual Reference: Apalutamide Synthesis

While this protocol focuses on C-N coupling (N-arylation), researchers working on Apalutamide analogs should note that the industrial route typically avoids direct N-arylation of this aniline. Instead, the aniline is converted to an isothiocyanate (using thiophosgene) which is then coupled with a cyanopyridine [1, 2].

Pathway Visualization:

Figure 2: Alternative synthetic utility of the substrate in drug development.

References

-

Google Patents. (2017). CN107501237B - Synthetic method of Apalutamide.[7][8] Retrieved from

-

National Institutes of Health (NIH). (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

-

Beilstein Journals. (2014). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system.[9] Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 8. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]

- 9. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]

Scalable Process Development for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

[1]

Executive Summary

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS: 1056470-81-1) is a critical pharmacophore and intermediate in the synthesis of next-generation androgen receptor antagonists, most notably Apalutamide (ARN-509) .[1] Its structural complexity—featuring three distinct electron-withdrawing/donating substituents on the aniline ring—presents specific challenges in regioselectivity and process safety during scale-up.[1][2]

This Application Note details a robust, scalable protocol for the synthesis of this intermediate via the regioselective bromination of 2-fluoro-5-(trifluoromethyl)aniline . Unlike generic literature methods, this guide focuses on controlling the para- vs. ortho-bromination competition and minimizing the formation of di-bromo impurities, which are notoriously difficult to purge downstream.[1][2]

Retrosynthetic Analysis & Route Selection

The synthesis is best approached via Electrophilic Aromatic Substitution (EAS) on the commercially available precursor 2-fluoro-5-(trifluoromethyl)aniline .[1]

Mechanistic Rationale

-

Amino Group (-NH₂): Strong activating group, ortho/para director.[1][2]

-

Fluoro Group (-F): Weakly activating, ortho/para director.[1][2]

-

Trifluoromethyl Group (-CF₃): Strong deactivating group, meta director.[1][2]

Directing Effects: The -NH₂ group dominates the directing effects.[1][2]

-

Position 4 (Para to NH₂): Sterically accessible and electronically favored.[1][2]

-

Position 6 (Ortho to NH₂): Also activated but sterically crowded by the adjacent Fluorine at Position 2 (via the "buttressing effect") and less favored electronically compared to the para position.[1][2]

Therefore, direct bromination is viable but requires strict stoichiometric control to prevent over-bromination at Position 6 (forming the 4,6-dibromo impurity).[2]

Figure 1: Retrosynthetic disconnection relying on the dominant directing effect of the amino group.[1]

Route Evaluation: NBS vs. Br₂

| Feature | Method A: N-Bromosuccinimide (NBS) | Method B: Elemental Bromine (Br₂) |

| Selectivity | High. Slow release of Br+ favors mono-substitution.[1] | Moderate. High concentration of Br₂ can lead to di-bromo species.[1][2][3] |

| Safety | High. Solid reagent, easy to handle.[1][2] | Low. Corrosive liquid, high vapor pressure, severe burn hazard.[2] |

| Atom Economy | Low (Succinimide waste).[1][2] | High. |

| Cost | Higher (Reagent cost).[1][2][4] | Lower (Commodity chemical).[1][2][3][5][6][7] |

| Recommendation | Preferred for Pharma Intermediates (kg to 100 kg scale) to ensure purity profile. | Preferred for Multi-Ton Commodity Scale (requires dedicated engineering).[1][2] |

Decision: This protocol focuses on Method A (NBS) due to its superior impurity profile for pharmaceutical applications.[1][2]

Detailed Experimental Protocol (Scale: 1 kg Input)

Materials & Equipment[1][2][3][8][9]

-

Reactor: 20 L Jacketed Glass Reactor with overhead stirring (impeller type: pitch blade).

-

Reagents:

Step-by-Step Procedure

Step 1: Dissolution & Cooling

-

Add 2-Fluoro-5-(trifluoromethyl)aniline (1.0 kg) with stirring (150-200 RPM). Ensure complete dissolution (Solution is typically pale yellow).[1][2]

-

Cool the reaction mixture to 0°C to 5°C .

Step 2: Controlled Addition (The Critical Step)

-

Dissolve NBS (1.04 kg) in DMF (2.0 L) in a separate vessel.

-

Add the NBS solution dropwise to the reactor over 2 to 3 hours , maintaining internal temperature < 10°C .

-

After addition, allow the reaction to warm to 20°C (Room Temp) and stir for 2–4 hours.

Step 3: In-Process Control (IPC)

Step 4: Quench & Workup

-

Cool mixture to 10°C .

-

Slowly add Water (15 L) to the reactor. This will cause the product to precipitate.[1][2][3]

-

Add 10% Sodium Bisulfite solution (1.0 L) to quench any unreacted bromine species (indicated by color change from orange/red to yellow).[1][2]

-

Stir the slurry for 2 hours at 5–10°C to ensure maximum yield.

Step 5: Isolation & Purification

-

Filter the solid using a Nutsche filter or centrifuge.[1][2]

-

Wash the cake with Water (3 x 2 L) to remove residual DMF and succinimide.

-

Recrystallization (Optional but Recommended for API specs):

-

Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Results[1][2][3][7][10]

Process Flow Diagram

Figure 2: Process flow for the batch synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.

Analytical Control Strategy

To ensure the integrity of the intermediate for downstream API synthesis (e.g., Apalutamide), the following HPLC method is recommended.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Times | SM (~5.2 min), Product (~8.4 min), Dibromo Impurity (~10.1 min) |

Safety & Hazards (HSE)[1]

-

N-Bromosuccinimide (NBS): Irritant.[1][2] Can react violently with amines if not controlled.[1][2] Store in a cool, dry place.

-

Exotherm: The bromination is exothermic.[1][2][3] Failure of cooling systems can lead to runaway reactions and massive formation of impurities.[1][2]

-

DMF: Hepatotoxic and readily absorbed through skin.[1][2] Use proper PPE (Butyl rubber gloves).[1][2]

-

Waste: The filtrate contains DMF and succinimide.[1][2] It must be disposed of as halogenated organic waste or distilled for solvent recovery.[1][2]

References

-

Clegg, N. J., et al. (2012).[1][2] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1][2] Cancer Research.[1][2]

-

Jung, M. E., et al. (2010).[1][2] Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists.[1][2] Journal of Medicinal Chemistry.[1][2][8] [1]

-

Patent US 10,513,504 B2. (2019).[1][2][5][8] Processes for the preparation of apalutamide and intermediates thereof.[1][2][5][8] Apotex Inc.[1][2][4][5][8]

-

BenchChem Technical Support. (2025). Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives.[1]

-

PubChem Compound Summary. (2025). 4-Bromo-2-(trifluoromethyl)aniline.[1][4] National Center for Biotechnology Information.[1][2] [1]

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a specific risk assessment before scaling up chemical reactions.

Sources

- 1. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. Processes for the preparation of apalutamide and intermediates thereof - Patent US-10513504-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Practical Guide to the Preparative Purification of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline via Normal-Phase Column Chromatography

An Application Note for Drug Development Professionals

Abstract

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a key halogenated aromatic amine intermediate, widely utilized in the synthesis of high-value agrochemicals and active pharmaceutical ingredients (APIs).[1][2] The strategic placement of bromo, fluoro, and trifluoromethyl substituents provides unique electronic properties and metabolic stability to target molecules.[3] However, synthetic routes can often yield a mixture of closely related isomers and byproducts, necessitating a robust purification strategy. This guide provides a detailed, field-proven protocol for the preparative-scale purification of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline using normal-phase column chromatography, designed for researchers and process chemists in drug development. We emphasize the causal reasoning behind each step, ensuring a reproducible and scalable methodology.

Pre-Chromatography: Foundational Analysis

Successful purification is predicated on a thorough understanding of the target molecule and the separation challenge. Rushing this stage is a common cause of poor outcomes.

Physicochemical Properties & Separation Rationale

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is a moderately polar crystalline solid.[4] Its structure, featuring an electron-rich amino group and several lipophilic halogen substituents, makes it an ideal candidate for normal-phase chromatography. The primary challenge in its purification is often the removal of non-polar impurities (e.g., starting materials or de-aminated byproducts) and more polar impurities (e.g., di-halogenated or oxidized species).

The basicity of the aniline's amino group can lead to undesirable interactions with the acidic silanol groups on the surface of standard silica gel. This interaction often manifests as significant peak tailing during elution, which severely compromises resolution. To create a self-validating and efficient system, we must neutralize this effect, a core principle of this protocol.[5][6]

Safety & Handling Precautions

This compound must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation and may cause respiratory irritation.[7][8]

-

Handling: Always handle within a certified chemical fume hood.

-

PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.[8]

Method Development via Thin-Layer Chromatography (TLC)

TLC is an indispensable, small-scale pilot for the preparative column. It allows for rapid and inexpensive optimization of the mobile phase, which is the most critical variable for achieving separation.

Objective

The goal is to identify a solvent system that moves the target compound to a Retention Factor (R_f) of 0.25 to 0.35 .

-

Why this R_f? An R_f in this range indicates that the compound has a sufficient affinity for the mobile phase to elute from the column in a reasonable volume, but enough interaction with the stationary phase to achieve effective separation from its impurities. An R_f that is too high (>0.5) suggests the compound will elute too quickly with poor resolution, while an R_f that is too low (<0.1) indicates it will take an excessive volume of solvent to elute, leading to band broadening and a lengthy process.

Step-by-Step TLC Protocol

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a ~1-2% solution.

-

Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254). Keep the spot small and concentrated.

-

Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. A common starting point for a compound of this nature is 10% Ethyl Acetate in Hexane (v/v) .

-

Visualize: After the solvent front has migrated to ~0.5 cm from the top of the plate, remove it and visualize the separated spots under a UV lamp at 254 nm.

-

Analyze & Iterate: Calculate the R_f value (R_f = distance traveled by spot / distance traveled by solvent front).

-

If the R_f is too low, increase the polarity of the mobile phase (e.g., move to 15% or 20% Ethyl Acetate in Hexane).

-

If the R_f is too high, decrease the polarity (e.g., move to 5% Ethyl Acetate in Hexane).

-

-

Add a Basic Modifier: Once an appropriate polarity is found, add 0.1-0.5% Triethylamine (TEA) to the optimized mobile phase. Run a new TLC and observe the spot. The addition of TEA should result in a more symmetrical, less "streaky" spot, confirming the mitigation of acidic interactions.[5]

Preparative Column Chromatography: The Definitive Protocol

This protocol assumes a standard glass column and flash chromatography principles (using positive pressure for a faster, more efficient separation).

Materials & Reagents

-

Stationary Phase: Flash Chromatography Grade Silica Gel (230-400 mesh).

-

Mobile Phase: Optimized Hexane/Ethyl Acetate/TEA mixture determined from TLC analysis.

-

Glassware: Chromatography column, separatory funnel (for solvent addition), collection tubes/flasks.

-

Equipment: Fume hood, rotary evaporator, compressed air/nitrogen source.

Experimental Workflow

-

Column Packing (Slurry Method):

-

Place a small plug of glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

-

In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexane or 5% Ethyl Acetate in Hexane). The consistency should be like a milkshake, not a thick paste.

-

Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

-

Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically a 40:1 to 100:1 ratio of silica weight to crude sample weight).

-

Crucial: Never let the top of the silica bed run dry. Always maintain a layer of solvent above it.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in a minimal amount of a volatile solvent (e.g., Dichloromethane).

-

Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

-

Evaporate the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of your crude material adsorbed onto silica.

-

Carefully add this powder as a uniform layer on top of the packed column bed. Add a final ~1 cm layer of sand on top to prevent disturbance of the sample layer during solvent addition.

-

Rationale: Dry loading ensures that the sample is introduced to the column in a very narrow, concentrated band, which is essential for achieving high resolution. Wet loading (dissolving the sample in mobile phase and injecting) is faster but often leads to broader bands and poorer separation.

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the optimized mobile phase.

-

Apply gentle positive pressure (e.g., from a nitrogen line) to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).

-

Begin collecting fractions immediately. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

-

Systematically label all collection tubes.

-

-

Monitoring the Separation:

-

Use the TLC system developed earlier to analyze the collected fractions.

-

Spot every few fractions on a single TLC plate to track the elution profile.

-

Identify the fractions containing the pure target compound (single spot at the correct R_f).

-

Also, identify fractions containing mixtures of the product and impurities, and those containing only impurities.

-

Post-Chromatography Processing

-

Combine & Evaporate: Pool all fractions identified as containing the pure product into a round-bottom flask.

-

Solvent Removal: Remove the mobile phase using a rotary evaporator. The small amount of high-boiling TEA will typically be removed under high vacuum.

-

Final Analysis: Obtain the mass of the purified solid and confirm its purity with a final TLC, HPLC, or NMR analysis.

Data Summary and Visualization

Recommended Chromatographic Parameters

| Parameter | Recommendation | Rationale & Key Insights |

| Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for optimal interaction and separation. The industry standard for normal-phase purification. |

| Mobile Phase | Hexane / Ethyl Acetate | A versatile, non-aqueous system that offers a tunable polarity range suitable for moderately polar anilines. |

| Eluent Modifier | 0.1 - 0.5% Triethylamine (TEA) | Critical Step: Neutralizes acidic silanol sites on the silica, preventing ionic interactions and eliminating peak tailing of the basic aniline.[5] |

| TLC Analysis | Silica Gel 60 F254 Plates | Allows for rapid, cost-effective method development and in-process monitoring of fraction purity. |

| Target R_f (TLC) | 0.25 - 0.35 | Ensures optimal balance between column retention for separation and a practical elution time, preventing excessive band broadening. |

| Sample Loading | Dry Loading on Silica | Creates a highly concentrated sample band at the column head, maximizing the potential for high-resolution separation. |

| Detection | UV Light (254 nm) | The compound's aromatic structure allows for straightforward, non-destructive visualization on fluorescent TLC plates. |

Purification Workflow Diagram

Caption: Workflow for the purification of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline.

References

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.

-

Chem-Impex - 4-(Trifluoromethyl)aniline. URL: [Link]

-

PubChem - 4-Bromo-2-(trifluoromethyl)aniline. URL: [Link]

- US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents.

-

Harča, M., et al. - Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. URL: [Link]

-

Fox, G. J., et al. - Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. URL: [Link]

-

SIELC Technologies - Separation of Aniline on Newcrom R1 HPLC column. URL: [Link]

- CN102993022A - Preparation method of bromoaniline - Google Patents.

-

Riggin, P.M., et al. - Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - EPA. URL: [Link]

-

LCGC International - Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. URL: [Link]

-

Rice, J. R., & Kissinger, P. T. - Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection - Journal of Chromatographic Science. URL: [Link]

-

Sadek, P. C., et al. - Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups - Analytical Chemistry. URL: [Link]

-

Nesterenko, P. N., & Haddad, P. R. - Stationary Phases for Green Liquid Chromatography - PMC, NIH. URL: [Link]

-

Various Authors - Does aniline stick in columns during column chromatography? - ResearchGate. URL: [Link]

-

Baranowska, I., & Koper, M. - Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications - ResearchGate. URL: [Link]

-

Ilisz, I., et al. - Chiral Stationary Phases for Liquid Chromatography: Recent Developments - ResearchGate. URL: [Link]

-

Pashley, D. H., et al. - Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. URL: [Link]

-

Han, C., & Armstrong, D. W. - Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis - Journal of Chromatographic Science. URL: [Link]

-

U.S. EPA - Method 8131: Aniline and Selected Derivatives by Gas Chromatography. URL: [Link]

-

Gendron, D., et al. - Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PubMed Central. URL: [Link]

-

Advanced Materials Technology - Isocratic Separation of Anilines on HALO C18. URL: [Link]

Sources

- 1. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

application of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in fungicide development

Application Note: Leveraging 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline in Next-Generation SDHI Fungicide Discovery

Executive Summary

The development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides is driven by the need to overcome resistance in pathogens like Septoria tritici and Ramularia collo-cygni.[1] A critical structural motif in modern SDHIs (e.g., Fluxapyroxad, Pydiflumetofen) is the lipophilic amine pharmacophore , which anchors the inhibitor into the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II.[1]